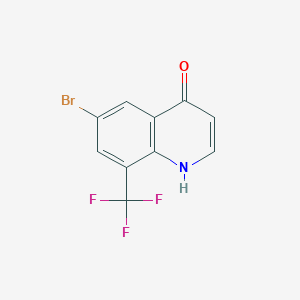

6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

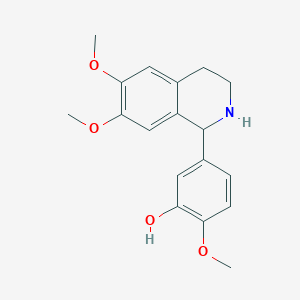

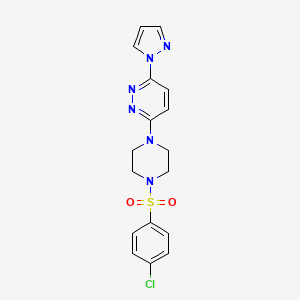

6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.05 .

Molecular Structure Analysis

The molecular structure of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 6th position and a trifluoromethyl group at the 8th position .Physical And Chemical Properties Analysis

6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one is practically insoluble with a solubility of 0.094 g/L at 25 ºC . It has a density of 1.658±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is calculated to be 285.4±35.0 ºC at 760 Torr , and the flash point is 126.4±25.9 ºC .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

One of the primary applications of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one is in the development of regioselective functionalization methodologies. Mugnaini et al. (2011) described a general synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones starting from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one, exploiting sequential palladium-catalyzed cross-coupling reactions under microwave irradiation, demonstrating the compound's utility in generating diverse quinolone libraries (Mugnaini et al., 2011). Similarly, Cheng et al. (2017) developed a cobalt salt-catalyzed method for synthesizing 4-substituted quinolin-2-(1H)-ones, highlighting the compound's role in facilitating novel carbocyclization reactions (Cheng et al., 2017).

Antimicrobial and Antimalarial Applications

In medicinal chemistry, derivatives of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one have been synthesized and evaluated for their antimicrobial and antimalarial activities. Parthasaradhi et al. (2015) reported the design and synthesis of novel quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents, demonstrating the compound's potential as a precursor in the development of new therapeutic agents (Parthasaradhi et al., 2015).

Biomolecular Binding and Photophysical Properties

The photophysical properties and biomolecular binding capabilities of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one derivatives have also been explored. Bonacorso et al. (2018) successfully synthesized new series of quinolines with morpholin-4-yl/pyrrolidin-1-yl groups, investigating their photophysical analyses and interactions with ct-DNA, which underscores the compound's relevance in the study of molecular interactions and potential applications in bioimaging and sensors (Bonacorso et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-8-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTDWDZNCPGVMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate](/img/structure/B2808392.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3,5-dimethylphenyl)thiourea](/img/structure/B2808393.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2808398.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808401.png)

![N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2808406.png)

![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)

![Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate](/img/structure/B2808412.png)